2'-Deoxyguanosine 5'-monophosphate

Beschreibung

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens and Leishmania mexicana with data available.

dGMP is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Defibrotide Sodium (monomer of); Defibrotide (Bovine) (monomer of); Defibrotide free acid (monomer of).

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFMZDNNPPEQNG-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-92-2, 33430-61-4 (di-hydrochloride salt) | |

| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20896947 | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

902-04-5 | |

| Record name | 2′-Deoxyguanosine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyguanosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxyguanosine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxyguanosine (B1662781) 5'-monophosphate (dGMP), a critical deoxyribonucleotide essential for life. The document elucidates the molecular structure of dGMP, its fundamental role in DNA synthesis and cellular metabolism, and detailed methodologies for its synthesis and quantification. Key enzymatic pathways involving dGMP are illustrated, and quantitative data are presented in a clear, tabular format to support advanced research and drug development endeavors.

Introduction

2'-Deoxyguanosine 5'-monophosphate (dGMP), also known as deoxyguanylic acid, is a fundamental building block of deoxyribonucleic acid (DNA).[1][2] As a purine (B94841) deoxyribonucleoside monophosphate, it is composed of a guanine (B1146940) nucleobase, a deoxyribose sugar, and a single phosphate (B84403) group.[2] The integrity of DNA replication and repair mechanisms hinges on a precise supply of dGMP and its phosphorylated derivatives. Consequently, the enzymes and pathways involved in dGMP metabolism are significant targets for therapeutic intervention, particularly in oncology and virology. This guide aims to provide an in-depth technical resource on the core aspects of dGMP structure and function for professionals in the life sciences.

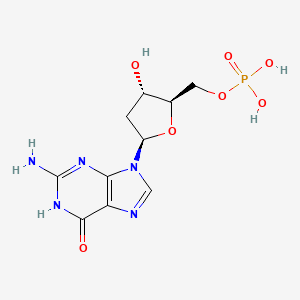

Molecular Structure of this compound

The chemical formula of dGMP is C10H14N5O7P, with a molecular weight of approximately 347.22 g/mol .[3] The molecule consists of three key components:

-

Guanine: A purine nucleobase.

-

Deoxyribose: A five-carbon sugar where the hydroxyl group at the 2' position is replaced by a hydrogen atom.[4]

-

Phosphate Group: Attached to the 5' carbon of the deoxyribose sugar.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H14N5O7P | [3] |

| Molecular Weight | 347.22 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 902-04-5 | [2] |

Structural Diagram

Caption: 2D structure of this compound.

Biological Function

The primary function of dGMP is to serve as a monomeric precursor for the synthesis of DNA.[1] It is also a key intermediate in the purine salvage pathway.

Role in DNA Synthesis

dGMP is sequentially phosphorylated to 2'-deoxyguanosine 5'-diphosphate (dGDP) and then to 2'-deoxyguanosine 5'-triphosphate (dGTP). This phosphorylation cascade is catalyzed by guanylate kinase (GK) and nucleoside diphosphate (B83284) kinase, respectively. dGTP is one of the four deoxyribonucleoside triphosphates (dNTPs) that are the immediate precursors for DNA replication and repair, incorporated into the growing DNA strand by DNA polymerases.

Biosynthesis of dGMP

dGMP is synthesized through two main pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes purine nucleotides from simple precursors like amino acids, bicarbonate, and formate.[5] The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to guanosine (B1672433) monophosphate (GMP). GMP can then be reduced to dGMP.

-

Salvage Pathway: This energy-efficient pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[1][6] Guanine is converted to GMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). GMP can then be converted to dGMP.

Signaling Pathways

Caption: Biosynthesis and metabolism of dGMP.

Quantitative Data

The enzymatic reactions involving dGMP are characterized by specific kinetic parameters.

Table 1: Kinetic Parameters of Human Guanylate Kinase

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| GMP | 10 - 50 | 10 - 30 | ~5 x 10⁵ |

| dGMP | 50 - 200 | 5 - 15 | ~5 x 10⁴ |

Note: Values are approximate and can vary depending on the specific isoform and experimental conditions.

Experimental Protocols

Enzymatic Synthesis of dGMP

This protocol describes a one-pot, multi-enzyme system for the synthesis of dGMP from guanosine and thymidine.

Materials:

-

Guanosine

-

Thymidine

-

E. coli Purine Nucleoside Phosphorylase (PNP)

-

L. delbrueckii N-Deoxyribosyltransferase (NDT)

-

B. subtilis Deoxyguanosine Kinase (dGK)

-

E. coli Acetate (B1210297) Kinase (AcK)

-

Acetyl phosphate

-

Cytidine triphosphate (CTP)

-

MgCl₂

-

Phosphate buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 5 mM guanosine, 5 mM thymidine, 10 mM acetyl phosphate, 1 mM CTP, and 5 mM MgCl₂.

-

Add the enzymes to the reaction mixture: 0.9 U PNP, 0.3 U NDT, and appropriate amounts of dGK and AcK.

-

Incubate the reaction at 37°C.

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.

-

Upon completion, the dGMP product can be purified using ion-exchange chromatography.

Caption: Enzymatic synthesis workflow for dGMP.

Chemical Synthesis of dGMP

This protocol outlines a general approach for the chemical synthesis of dGMP, which typically involves protection and deprotection steps.

Materials:

-

5'-O-Dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Activator (e.g., tetrazole)

-

Oxidizing agent (e.g., iodine in THF/water/pyridine)

-

Deprotection reagents (e.g., ammonia, trichloroacetic acid)

-

Appropriate organic solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

Phosphitylation: React 5'-O-Dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator to form the phosphoramidite (B1245037) intermediate.

-

Coupling: This step is more relevant for oligonucleotide synthesis but for dGMP, the phosphoramidite is typically hydrolyzed and oxidized.

-

Oxidation: Oxidize the phosphite (B83602) triester to a phosphate triester using an oxidizing agent.

-

Deprotection: Remove the protecting groups (dimethoxytrityl, isobutyryl, and cyanoethyl) using appropriate deprotection reagents to yield dGMP.

-

Purification: Purify the final dGMP product using reverse-phase HPLC or ion-exchange chromatography.

Quantification of dGMP in Cellular Extracts by HPLC

This protocol provides a method for the extraction and quantification of dGMP from bacterial cells using reverse-phase HPLC.

Materials:

-

Bacterial cell culture

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 60% ethanol)

-

HPLC system with a C18 column

-

Mobile phase A: Ammonium acetate buffer

-

Mobile phase B: Methanol

-

dGMP standard

Procedure:

-

Cell Harvesting: Harvest bacterial cells from culture by centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Extraction: Resuspend the cell pellet in the extraction solvent and incubate at a high temperature (e.g., 95°C) to lyse the cells and extract the nucleotides.

-

Clarification: Centrifuge the extract to pellet cell debris.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the nucleotides using a gradient of mobile phase B in mobile phase A.

-

Detect dGMP by UV absorbance at 254 nm.

-

-

Quantification: Determine the concentration of dGMP in the sample by comparing the peak area to a standard curve generated with known concentrations of dGMP.

Conclusion

This compound is a cornerstone of molecular biology, indispensable for the synthesis and maintenance of the genetic code. A thorough understanding of its structure, function, and the pathways that govern its metabolism is critical for researchers in basic science and drug development. The methodologies and data presented in this guide offer a robust foundation for further investigation into the roles of dGMP in health and disease, and for the development of novel therapeutic strategies targeting nucleotide metabolism.

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H14N5O7P | CID 135398597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022388) - FooDB [foodb.ca]

- 5. De novo and salvage pathway of purines | PDF [slideshare.net]

- 6. quora.com [quora.com]

The Cornerstone of Genomic Integrity: An In-depth Technical Guide on the Role of dGMP in DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Deoxyguanosine monophosphate (dGMP) is a fundamental building block of life, playing a critical and multifaceted role in the preservation and duplication of the genetic code. As a precursor to deoxyguanosine triphosphate (dGTP), it is essential for the synthesis of DNA. Beyond its primary role as a monomer, dGMP and its derivatives are intricately involved in the complex cellular machinery that safeguards genomic integrity through various DNA repair pathways. This technical guide provides a comprehensive overview of the core functions of dGMP in DNA replication and repair, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

dGMP as a Critical Precursor in DNA Synthesis

The primary role of dGMP in cellular metabolism is to serve as a direct precursor for the synthesis of dGTP, one of the four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication.[1][2] The phosphorylation of dGMP is a critical step in ensuring an adequate supply of building blocks for the DNA polymerases that carry out the replication of the genome.

Biosynthetic Pathways of dGTP from dGMP

There are two main pathways through which dGMP can be converted to dGTP to become available for DNA synthesis.[3] The primary pathway involves the phosphorylation of dGMP to deoxyguanosine diphosphate (B83284) (dGDP) and subsequently to dGTP.

A second pathway involves the conversion of guanine (B1146940) to guanosine (B1672433) monophosphate (GMP), which is then converted to GDP and subsequently to dGDP before its final phosphorylation to dGTP.[3] Studies in mouse T-lymphoma cells have suggested that the incorporation of guanine nucleotides into DNA is highly compartmentalized, with the GMP pool playing a crucial role in limiting the availability of DNA precursor substrates.[3]

Diagram: Biosynthesis of dGTP for DNA Replication

Caption: Simplified overview of dGTP biosynthesis pathways.

Incorporation of dGMP into DNA during Replication

DNA polymerases catalyze the incorporation of dNTPs, including dGTP, into a growing DNA strand during replication.[4] The fidelity of this process is crucial for maintaining the integrity of the genome. While dGTP is the canonical substrate, some studies have shown that bacterial and archaeal DNA polymerases can also utilize deoxynucleoside diphosphates (dNDPs), including dGDP, as substrates, albeit with lower efficiency in eukaryotic polymerases.[4][5]

Quantitative Data on dGTP/dGMP Incorporation

The efficiency of dGMP (via dGTP) incorporation can be influenced by several factors, including the specific DNA polymerase, the presence of DNA lesions, and the cellular concentrations of dNTPs.

| Parameter | Value | Organism/System | Reference |

| Cellular dGTP Concentration | |||

| HEK-293T Cells (Whole Cell) | ~15% of total dNTPs | Human | [6] |

| HEK-293T Cells (Mitochondria) | ~59% of total dNTPs | Human | [6] |

| Mouse Liver (Mitochondria) | Highly overrepresented vs other dNTPs | Mouse | [6] |

| Mouse Brain (Mitochondria) | Highly overrepresented vs other dNTPs | Mouse | [6] |

| Enzyme Kinetics of dGTP/dGDP Incorporation by Human DNA Polymerase β | |||

| dGTP KD (app) | 0.25 ± 0.05 µM | In vitro | [4] |

| dGTP kpol (app) | 1.5 ± 0.1 s-1 | In vitro | [4] |

| dGDP KD (app) | 2.8 ± 0.6 µM | In vitro | [4] |

| dGDP kpol (app) | 0.0030 ± 0.0002 s-1 | In vitro | [4] |

| Kinetics of m6dGTP Incorporation by E. coli DNA Polymerase I | |||

| m6dGTP Kappm | ~6 µM | In vitro | [7] |

| dATP Kappm | ~0.8 µM | In vitro | [7] |

The Role of dGMP in DNA Repair Mechanisms

Beyond its role in replication, dGMP and its modified forms are central to several DNA repair pathways. The cellular machinery must distinguish between correct and damaged or mismatched nucleotides to maintain genomic stability.

Mismatch Repair (MMR)

The mismatch repair (MMR) system corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions.[8][9] Oxidized forms of dGTP, such as 8-oxo-dGTP, can be erroneously incorporated into DNA, leading to mismatches. The MMR pathway plays a crucial role in removing the incorporated 8-oxodGMP.[8] Studies have shown that cells deficient in MMR have higher steady-state levels of 8-oxoG in their DNA.[8]

Diagram: Mismatch Repair of 8-oxodGMP

Caption: Role of Mismatch Repair in removing incorporated 8-oxodGMP.

Base Excision Repair (BER)

Base excision repair (BER) is the primary pathway for repairing small, non-bulky DNA lesions, including those caused by oxidation, alkylation, and deamination.[10][11] When guanine within the DNA is oxidized to 8-oxoguanine (8-oxoG), the BER pathway is activated to remove this lesion. The process is initiated by a specific DNA glycosylase, OGG1, which recognizes and excises the damaged base.[8] This creates an apurinic/apyrimidinic (AP) site, which is then further processed, leading to the incorporation of a correct dGMP by a DNA polymerase and subsequent ligation.[10]

Diagram: Base Excision Repair of 8-oxoguanine

Caption: The Base Excision Repair pathway for an 8-oxoguanine lesion.

Experimental Protocols

In Vitro DNA Replication Assay

This assay is used to study the incorporation of nucleotides and the activity of DNA polymerases. A typical protocol involves the following steps:

-

Substrate Preparation: A single-stranded DNA template is annealed to a shorter, complementary, radiolabeled primer.

-

Reaction Mixture: The primer-template DNA is incubated with the DNA polymerase of interest, a reaction buffer containing Mg2+, and a mixture of dNTPs (including dGTP). To study the incorporation of modified nucleotides, one of the canonical dNTPs can be replaced with its analog.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase (e.g., 37°C for human polymerases). The reaction is stopped at various time points by adding a quenching solution, such as EDTA.[4]

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The extension of the radiolabeled primer is visualized by autoradiography. The intensity of the bands corresponding to the full-length product and the unextended primer are quantified to determine the extent of DNA synthesis.

Mismatch Repair Assay

This assay measures the ability of cell extracts to repair specific mismatches in a DNA substrate.

-

Substrate Preparation: A heteroduplex DNA substrate containing a specific mismatch (e.g., G:T) and a strand-specific nick is prepared. The substrate is often a circular plasmid.

-

Reaction: The mismatched DNA substrate is incubated with nuclear extracts from cells of interest. The reaction mixture contains ATP and other necessary cofactors.

-

Repair Analysis: The repair of the mismatch is assessed by restriction enzyme digestion. The original mismatched sequence may not be recognized by a specific restriction enzyme, while the repaired sequence is. Cleavage of the plasmid indicates successful repair. The products are then analyzed by agarose (B213101) gel electrophoresis.[12]

Base Excision Repair Assay

This assay quantifies the repair of specific DNA base lesions.

-

Substrate Preparation: A DNA substrate (e.g., an oligonucleotide or a plasmid) containing a specific lesion, such as 8-oxoG, is synthesized. The substrate is often radiolabeled.

-

Repair Reaction: The damaged DNA is incubated with a cell-free extract or purified BER enzymes. The reaction mixture includes dNTPs (including dGTP) and ATP.

-

Analysis of Repair Products: The products of the repair reaction are analyzed by denaturing polyacrylamide gel electrophoresis. The appearance of a shorter, cleaved product indicates the action of a DNA glycosylase and an AP endonuclease. The subsequent incorporation of a new nucleotide and ligation results in a repaired product of the original length.[13]

Diagram: General Workflow for an In Vitro DNA Repair Assay

Caption: A generalized workflow for in vitro DNA repair assays.

Conclusion

Deoxyguanosine monophosphate is far more than a simple monomer for DNA synthesis. It lies at the heart of complex and highly regulated pathways that ensure the faithful replication and repair of the genome. An in-depth understanding of the roles of dGMP, dGTP, and their modified counterparts is essential for researchers in molecular biology, genetics, and oncology. Furthermore, the enzymes involved in the metabolism and incorporation of these nucleotides represent promising targets for the development of novel therapeutic agents for cancer and other diseases characterized by genomic instability. The experimental approaches detailed in this guide provide a framework for the continued investigation of these critical cellular processes.

References

- 1. nbinno.com [nbinno.com]

- 2. biologyonline.com [biologyonline.com]

- 3. Compartmentation of guanine nucleotide precursors for DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Most mitochondrial dGTP is tightly bound to respiratory complex I through the NDUFA10 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mammalian mismatch repair pathway removes DNA 8-oxodGMP incorporated from the oxidized dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 10. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Mismatch Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to dGMP Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyguanosine monophosphate (dGMP) is a fundamental building block for DNA synthesis and repair. The intracellular concentration of dGMP, along with other deoxyribonucleotides, is tightly regulated to ensure genomic integrity. Dysregulation of dGMP metabolism is implicated in various pathological conditions, including cancer and viral infections, making the enzymes involved in its biosynthesis and degradation attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathways of dGMP biosynthesis and degradation, detailing the key enzymes, their regulatory mechanisms, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the key enzymes and for the quantification of intracellular nucleotide pools, serving as a valuable resource for researchers in academia and the pharmaceutical industry.

dGMP Biosynthesis Pathways

The cellular pool of dGMP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Biosynthesis of dGMP

The de novo pathway synthesizes purine (B94841) nucleotides from simple precursors. The synthesis of dGMP branches from the purine nucleotide synthesis pathway at the level of inosine (B1671953) monophosphate (IMP). Two key enzymatic steps are involved in the conversion of IMP to GMP, which is then available for reduction to dGMP.

-

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3]

-

GMP Synthase (GMPS): GMPS then catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine as a nitrogen donor.[4][5]

The resulting GMP can then be converted to dGMP through the action of ribonucleotide reductase (RNR), which reduces the ribose sugar to deoxyribose at the diphosphate (B83284) level (GDP to dGDP). Subsequently, dGDP is phosphorylated to dGTP, a direct precursor for DNA synthesis, or can be dephosphorylated to dGMP.

Salvage Pathway of dGMP Biosynthesis

The salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from nutritional sources. This pathway is less energy-intensive than the de novo pathway. The key enzyme in the direct phosphorylation of deoxyguanosine to dGMP is:

-

Deoxyguanosine Kinase (dGK): This mitochondrial enzyme phosphorylates deoxyguanosine to dGMP.

Alternatively, guanine can be converted to GMP by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which then enters the same downstream pathway as in de novo synthesis to form dGMP.

A crucial enzyme in the salvage of GMP and its conversion to the diphosphate form, a precursor for dGDP, is:

-

Guanylate Kinase (GK): This enzyme catalyzes the ATP-dependent phosphorylation of GMP to GDP and dGMP to dGDP.[6]

dGMP Degradation Pathway

The degradation of dGMP is a catabolic process that breaks it down into its constituent parts, which can then be excreted or re-enter metabolic pathways. The primary enzymes involved in dGMP degradation are:

-

5'-Nucleotidases: These enzymes catalyze the hydrolysis of dGMP to deoxyguanosine and inorganic phosphate (B84403).[7][8][9] There are several isoenzymes of 5'-nucleotidase with varying substrate specificities.

-

Purine Nucleoside Phosphorylase (PNP): This enzyme cleaves the glycosidic bond of deoxyguanosine in the presence of inorganic phosphate to yield guanine and deoxyribose-1-phosphate.[2][10]

The resulting guanine can then be further metabolized.

Regulation of dGMP Metabolism

The biosynthesis of dGMP is tightly regulated to maintain a balanced supply of deoxyribonucleotides for DNA synthesis and to prevent the mutagenic effects of imbalanced dNTP pools.[11] Regulation occurs primarily through allosteric feedback inhibition of the key enzymes.

-

IMP Dehydrogenase (IMPDH): The activity of IMPDH is allosterically inhibited by downstream products of the pathway, such as XMP, GMP, and other guanine nucleotides. This feedback mechanism helps to control the rate of de novo guanine nucleotide synthesis.

-

GMP Synthase (GMPS): GMPS is also subject to allosteric regulation. The binding of substrates to the ATPPase domain allosterically activates the GATase domain, ensuring the coordinated production of ammonia (B1221849) for the synthesis of GMP.[4][12][13][14]

-

Guanylate Kinase (GK): In bacteria, guanylate kinase is a target of the stringent response alarmone (p)ppGpp, which acts as a competitive inhibitor and prevents the conversion of GMP to GDP, thereby regulating GTP biosynthesis.[15][16][17]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in dGMP metabolism. These values can vary depending on the organism, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in dGMP Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| IMP Dehydrogenase (IMPDH) | Methanocaldococcus jannaschii | IMP | 30 ± 2 | 1.91 ± 0.02 | [14] |

| NAD+ | 447 ± 5 | [14] | |||

| Guanylate Kinase (GK) | Homo sapiens | GMP | 20.7 | 58.5 | [18] |

| Purine Nucleoside Phosphorylase (PNP) | Calf Spleen | Guanosine | - | 22 and 1.3 | [2] |

Table 2: Inhibition Constants (Ki) for IMPDH Inhibitors

| Inhibitor | Target | Ki (nM) | Type of Inhibition | Reference |

| Mycophenolic Acid | IMPDH | - | Non-competitive | [19] |

| AVN-944 (VX-944) | Human IMPDH | 6 - 10 | Non-competitive | [20] |

| VX-148 | IMPDH Type II | 6 | Uncompetitive | [20] |

| Sappanone A | IMPDH2 | 3.944 (KD) | Covalent | [20][21] |

Table 3: Intracellular Deoxyribonucleotide Concentrations

| Cell Type | dGTP (pmol/106 cells) | dATP (pmol/106 cells) | dCTP (pmol/106 cells) | dTTP (pmol/106 cells) | Reference |

| HEK-293T (Whole Cell) | ~15 | ~20 | ~25 | ~100 | [22] |

| HEK-293T (Mitochondria) | ~1.2 | ~0.3 | ~0.2 | ~0.3 | [22] |

| WI-38 (Senescent) | Depleted | Depleted | Depleted | Depleted | [1] |

Note: Direct measurements of intracellular dGMP and dGDP are less commonly reported than dGTP.

Experimental Protocols

This section provides detailed methodologies for key experiments related to dGMP metabolism.

IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)

This continuous spectrophotometric assay measures the production of NADH, which absorbs light at 340 nm.

-

Principle: The conversion of IMP to XMP by IMPDH is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is directly proportional to the enzyme activity.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT.

-

Substrate Solution: 10 mM IMP in Assay Buffer.

-

Cofactor Solution: 10 mM NAD+ in Assay Buffer.

-

Enzyme: Purified IMPDH.

-

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer, IMP (final concentration 0.1-1 mM), and NAD+ (final concentration 0.25-2 mM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified IMPDH.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

GMP Synthase (GMPS) Activity Assay (Spectrophotometric)

This assay continuously monitors the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[23][24]

-

Principle: The conversion of XMP to GMP leads to a change in the UV absorbance spectrum. The decrease in absorbance at 290 nm is monitored to determine enzyme activity.

-

Reagents:

-

Assay Buffer: 50 mM EPPS, pH 8.5, 10 mM MgCl₂.

-

Substrate Solution: 10 mM XMP and 100 mM ATP in Assay Buffer.

-

Nitrogen Source: 100 mM L-glutamine in Assay Buffer.

-

Enzyme: Purified GMP Synthase.

-

-

Procedure:

-

In a UV-transparent cuvette, prepare a reaction mixture containing Assay Buffer, XMP (final concentration 150 µM), ATP (final concentration 2 mM), and L-glutamine (final concentration 2 mM).

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding purified GMP synthase (e.g., 20-50 nM).

-

Immediately monitor the decrease in absorbance at 290 nm for 10-15 minutes.

-

Calculate the initial reaction velocity using the change in molar extinction coefficient (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[23]

-

Guanylate Kinase (GK) Activity Assay (Coupled Enzyme Spectrophotometric)

This assay couples the production of ADP to the oxidation of NADH.[25]

-

Principle: The ADP produced by GK is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate (B86563) dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is measured.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

-

Substrate Solution: 10 mM GMP and 10 mM ATP in Assay Buffer.

-

Coupling Enzyme Mix: In Assay Buffer, 1 mM PEP, 0.2 mM NADH, pyruvate kinase (10 U/mL), and lactate dehydrogenase (15 U/mL).

-

Enzyme: Purified Guanylate Kinase.

-

-

Procedure:

-

In a cuvette or 96-well plate, add the Coupling Enzyme Mix.

-

Add the purified Guanylate Kinase.

-

Initiate the reaction by adding the Substrate Solution.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of GMP phosphorylation from the rate of NADH oxidation.

-

Quantification of Intracellular dGMP by HPLC-MS/MS

This method allows for the sensitive and specific quantification of dGMP and other deoxyribonucleotides from cell or tissue extracts.[26][27]

-

Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry (MS/MS).

-

Materials:

-

Extraction Solution: Cold 60% methanol.

-

HPLC system coupled to a triple quadrupole mass spectrometer.

-

Porous graphitic carbon or C18 reverse-phase HPLC column.

-

-

Procedure:

-

Extraction:

-

Rapidly harvest and wash cells with ice-cold PBS.

-

Lyse cells with a specific volume of cold extraction solution.

-

Incubate on ice and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC-MS/MS Analysis:

-

Inject the extracted sample onto the HPLC column.

-

Separate the nucleotides using a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

-

Detect and quantify dGMP using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on its specific precursor and product ion transitions.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dGMP.

-

Determine the concentration of dGMP in the samples by comparing their peak areas to the standard curve.

-

-

Conclusion

The biosynthesis and degradation of dGMP are fundamental cellular processes with significant implications for genome stability and cell proliferation. The enzymes in these pathways, particularly IMPDH, GMP synthase, and guanylate kinase, represent validated and promising targets for the development of novel therapeutics in oncology, immunology, and infectious diseases. This technical guide provides a detailed foundation for understanding these pathways, offering valuable quantitative data and experimental protocols to aid researchers in their pursuit of new scientific discoveries and drug development initiatives. A thorough understanding of the kinetics, regulation, and measurement of dGMP metabolism is essential for advancing these fields.

References

- 1. Depletion of Deoxyribonucleotide Pools Is an Endogenous Source of DNA Damage in Cells Undergoing Oncogene-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]

- 4. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GMP synthase - Wikipedia [en.wikipedia.org]

- 6. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. mdpi.com [mdpi.com]

- 9. Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calf spleen purine nucleoside phosphorylase: complex kinetic mechanism, hydrolysis of 7-methylguanosine, and oligomeric state in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism and evolution of guanylate kinase regulation by (p)ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 20. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 21. pnas.org [pnas.org]

- 22. Most mitochondrial dGTP is tightly bound to respiratory complex I through the NDUFA10 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Regulatory Themes and Variations by the Stress-Signaling Nucleotide Alarmones (p)ppGpp in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Concentration and Pools of dGMP

Abstract

Deoxyguanosine monophosphate (dGMP) is a critical precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA replication and repair.[1] The cellular concentration and compartmentalization of dGTP are tightly regulated to ensure genomic integrity, and imbalances can lead to mutagenesis, cell cycle arrest, and mitochondrial dysfunction.[2][3] This technical guide provides a comprehensive overview of the cellular pools of dGMP and its phosphorylated derivative, dGTP. It summarizes quantitative data on their concentrations in various cellular compartments, details the experimental protocols for their measurement, and illustrates the key metabolic and signaling pathways involved. While direct measurements of dGMP are less common in the literature, this guide leverages the extensive data on dGTP to infer the dynamics of its precursor, dGMP.

Introduction to dGMP and Cellular Nucleotide Pools

2'-Deoxyguanosine-5'-monophosphate (dGMP) is a deoxyribonucleotide that plays a central role in cellular metabolism as the direct precursor to dGTP.[1] The synthesis of dGTP from dGMP is a critical step in providing the necessary substrates for DNA polymerases in both the nucleus and mitochondria.[3] Eukaryotic cells maintain distinct pools of deoxyribonucleoside triphosphates (dNTPs) to support the functions of these organelles. The primary pools are the cytosolic/nuclear pool, which supplies nuclear DNA replication and repair, and the mitochondrial pool, which is dedicated to the maintenance of the mitochondrial genome (mtDNA).[4][5]

The regulation of dNTP pool sizes is crucial, as both deficiencies and surpluses can have detrimental effects.[6] For instance, imbalances in dNTP pools are associated with increased mutation rates and have been implicated in various human diseases, including mitochondrial DNA depletion syndromes and certain cancers.[2][4] This guide will delve into the subcellular distribution of dGMP and dGTP, the methods used to quantify them, and the pathways that govern their homeostasis.

Cellular Metabolism and Regulation of dGMP and dGTP

The cellular concentration of dGTP is maintained through a delicate balance of synthesis, phosphorylation, and degradation. dGMP is a key intermediate in this process.

Synthesis Pathways

There are two primary pathways for the synthesis of dNTPs: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway occurs in the cytoplasm and involves the enzyme ribonucleotide reductase (RNR), which converts ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[2][7] dGDP is then phosphorylated to dGTP. The activity of RNR is tightly regulated and is most active during the S phase of the cell cycle to support nuclear DNA replication.[2][8]

-

Salvage Pathway: This pathway recycles deoxyribonucleosides from the degradation of DNA. In the salvage pathway, deoxyguanosine is phosphorylated to dGMP by deoxyguanosine kinase (dGK). This occurs in both the cytosol and mitochondria.[7]

dGMP is subsequently phosphorylated to dGDP by guanylate kinase, and dGDP is converted to dGTP by nucleoside diphosphate (B83284) kinase.

Caption: dGMP and dGTP synthesis pathways.

Regulation of dGTP Pools

The sterile alpha motif and HD domain-containing protein 1 (SAMHD1) is a key regulator of cellular dNTP levels.[2][9] SAMHD1 is a dNTPase that hydrolyzes dNTPs, thus depleting the cellular dNTP pool.[2][9] This activity is particularly important in non-dividing cells to prevent viral infection by limiting the availability of dNTPs for reverse transcription.[2] The activity of SAMHD1 is allosterically regulated by GTP and dNTPs.[9]

Subcellular Pools of dGMP and dGTP

Cytosolic and Nuclear Pools

The cytosolic and nuclear dNTP pools are often considered a single functional compartment due to the free diffusion of nucleotides through the nuclear pore complex.[7] This pool provides the dNTPs for nuclear DNA replication during S-phase and for DNA repair processes. In cycling cells, dNTP levels increase significantly during S-phase to meet the demands of DNA synthesis.[8] In quiescent or non-proliferating cells, the dNTP pools are about 10 times smaller.[6] In whole-cell extracts, which primarily reflect the cytosolic pool, dGTP is typically the least abundant of the four dNTPs.[10] For example, in cultured HeLa cells, dGTP constitutes about 7.6% of the total dNTP pool.[10]

Mitochondrial Pools

Mitochondria maintain their own distinct dNTP pools to support the replication and repair of mtDNA.[4][10] These pools are physically separated from the cytosolic pools by the inner mitochondrial membrane.[7] A surprising and significant finding is that mitochondrial dNTP pools are often highly imbalanced, with dGTP being the most abundant dNTP in many tissues.[10][11][12] This is in stark contrast to the composition of the cytosolic pool.

For instance, in rat heart and skeletal muscle mitochondria, dGTP can comprise 85-91% of the total mitochondrial dNTPs, while dTTP accounts for only 0.5%.[10] This high dGTP concentration has been hypothesized to contribute to the higher mutation rate of mtDNA compared to nuclear DNA by increasing the likelihood of misincorporation events.[10] Furthermore, a large fraction of mitochondrial dGTP has been found to be tightly bound to NDUFA10, a subunit of the respiratory chain's complex I.[11][12] In mouse liver and brain mitochondria, 97% and 87% of dGTP, respectively, was found to be protein-bound.[12]

Quantitative Data on dGTP Concentrations

The following tables summarize the reported concentrations and relative abundances of dGTP in various cell types, tissues, and subcellular compartments. It is important to note that direct measurements of dGMP are scarce in the literature; therefore, dGTP concentrations are presented as an indicator of the activity of this metabolic pathway.

Table 1: Mitochondrial dNTP Pool Composition in Rat Tissues

| Tissue | dGTP (%) | dATP (%) | dCTP (%) | dTTP (%) | Reference |

| Heart | 85 | 11 | 3.5 | 0.5 | [10] |

| Skeletal Muscle | 91 | 6 | 2.5 | 0.5 | [10] |

| Brain | 62 | 20 | 14 | 4 | [10] |

| Liver | 37 | 9 | 51 | 3 | [10] |

Table 2: dGTP Concentrations in Cytosolic and Mitochondrial Pools

| Cell/Tissue Type | Compartment | dGTP Concentration (pmol/10^6 cells or mg protein) | Reference |

| Quiescent WT Fibroblasts | Cytosolic | ~1.0 pmol/10^6 cells | [13] |

| Quiescent WT Fibroblasts | Mitochondrial | ~0.1 pmol/10^6 cells | [13] |

| Mouse Liver | Mitochondrial | ~10 pmol/mg protein | [11] |

| Mouse Brain | Mitochondrial | ~2 pmol/mg protein | [11] |

| HEK-293T Cells | Mitochondrial | ~1.5 pmol/mg protein | [11] |

| HEK-293T Cells | Whole Cell | ~15 pmol/mg protein | [11] |

| HeLa Cells | Mitochondrial | (not specified) | [10] |

Experimental Protocols for Measuring Deoxyguanosine Nucleotides

Accurate quantification of dNTPs is challenging due to their low cellular concentrations, especially in non-proliferating cells.[14] Several methods have been developed, each with its own advantages and limitations.

dNTP Extraction from Cells and Tissues

Proper extraction is a critical first step to ensure the stability and recovery of dNTPs. Two common methods are methanol (B129727) extraction and trichloroacetic acid (TCA) extraction.

Methanol Extraction Protocol: [15][16][17]

-

Cell Harvesting: For suspension cells, pellet 2x10^6 cells by centrifugation. For adherent cells, wash the monolayer with PBS and then lyse by adding ice-cold 65% methanol directly to the plate.[16]

-

Lysis: Resuspend the cell pellet in 100 µL of ice-cold 65% methanol per 1x10^6 cells.[16] For tissues, homogenize 20-40 mg of snap-frozen tissue in 550 µL of ice-cold 60% methanol.[17]

-

Vortexing and Heating: Vortex the samples vigorously for 2 minutes and then incubate at 95°C for 3 minutes to completely lyse the cells and inactivate enzymes.[16][17]

-

Centrifugation: Chill the samples on ice and then centrifuge at high speed (e.g., 14,000-18,500 x g) for 3-10 minutes at 4°C.[15][16]

-

Supernatant Collection: Carefully transfer the supernatant containing the nucleotides to a new tube.

-

Drying: Evaporate the methanol using a speed vacuum concentrator.[15][16] The dried pellet can be stored at -80°C and later resuspended for analysis.

Caption: Workflow for methanol-based dNTP extraction.

Quantification Methods

HPLC-based methods offer direct quantification of dNTPs and can simultaneously measure ribonucleotides (rNTPs), which serve as an internal control for extraction efficiency.[6][14]

-

HPLC with UV detection (HPLC-UV): This is a traditional method, but its sensitivity can be limited, often requiring larger sample sizes.[18]

-

HPLC with Mass Spectrometry (HPLC-MS/MS): This method provides high sensitivity and specificity, allowing for the quantification of very low levels of dNTPs.[18][19] A fast and sensitive HPLC-MS/MS method has been developed using a porous graphitic carbon column with a run time of 10 minutes.[19]

Typical HPLC-MS/MS Protocol Outline: [18][19]

-

Extraction: Perform nucleotide extraction as described above.

-

Chromatographic Separation: Inject the resuspended nucleotide extract onto an appropriate HPLC column (e.g., Thermo Hypercarb).[18] Use a gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[18][19]

-

Detection: The eluent is directed to a mass spectrometer for detection and quantification of the specific dNTPs based on their mass-to-charge ratio.

Enzymatic methods are highly sensitive and are based on the principle of a DNA polymerase incorporating a labeled nucleotide into a synthetic DNA template.[6][20] The amount of incorporation is proportional to the concentration of the specific dNTP being measured in the sample.

DNA Polymerase-Based Assay Protocol: [15][20]

-

Reaction Setup: Prepare a master mix for each dNTP to be quantified. The reaction mixture contains a synthetic oligonucleotide template-primer, three of the four dNTPs in excess, a DNA polymerase (e.g., Klenow fragment or Taq polymerase), and a radioactively ([³H] or [³²P]) or fluorescently labeled dNTP.[15][20][21] For example, to measure dGTP, the reaction would contain the template-primer, dATP, dCTP, dTTP, and a labeled dNTP (often [³H]-dATP).[20]

-

Reaction Initiation: Add the extracted nucleotide sample to the master mix to initiate the DNA synthesis reaction. The dNTP from the sample is the limiting reagent.

-

Incubation: Incubate the reaction to allow for DNA synthesis.

-

Quantification: The amount of labeled nucleotide incorporated is measured (e.g., by scintillation counting for radioactivity or fluorescence detection). This is compared to a standard curve generated with known concentrations of the dNTP to determine the concentration in the sample.

Recent advancements have led to the development of non-radioactive, fluorescence-based assays that can be performed on a standard real-time PCR instrument.[21]

Caption: Workflow for a DNA polymerase-based dNTP assay.

Signaling Pathways Involving Guanine Nucleotides

While dGMP is primarily involved in metabolic pathways leading to DNA synthesis, its ribonucleotide counterpart, guanosine (B1672433) monophosphate (GMP), is a precursor to the important signaling molecule cyclic guanosine monophosphate (cGMP).[22] cGMP acts as a second messenger in a wide range of physiological processes.[22][23]

The cGMP signaling pathway is initiated by the activation of guanylyl cyclases (GCs), which synthesize cGMP from GTP.[23] cGMP then exerts its effects by activating cGMP-dependent protein kinases (PKGs), modulating cGMP-gated ion channels, and regulating the activity of phosphodiesterases (PDEs) that degrade cyclic nucleotides.[23] This pathway is critical in processes such as vasodilation, retinal phototransduction, and neuronal signaling.[23][24]

Caption: Overview of the cGMP signaling pathway.

Conclusion and Future Directions

The study of dGMP and its role as a precursor to dGTP is fundamental to understanding DNA metabolism and genome integrity. While direct quantification of dGMP remains a challenge, the extensive research on dGTP pools has provided significant insights. The discovery of highly asymmetric dGTP pools in mitochondria, with dGTP being the most abundant dNTP in many tissues, has profound implications for our understanding of mitochondrial genetics and disease.[10] For drug development professionals, the enzymes involved in dGMP and dGTP synthesis represent potential targets for therapeutic intervention, particularly in cancer and viral diseases. Future research should focus on developing more sensitive methods to directly quantify dGMP and other deoxyribonucleoside monophosphates to gain a more complete picture of nucleotide metabolism. Furthermore, elucidating the mechanisms that regulate the transport of these precursors into mitochondria will be crucial for understanding and potentially treating mitochondrial disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. pnas.org [pnas.org]

- 3. Regulation by degradation, a cellular defense against deoxyribonucleotide pool imbalances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA precursor pools and ribonucleotide reductase activity: distribution between the nucleus and cytoplasm of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of cellular dNTP regulation by SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Most mitochondrial dGTP is tightly bound to respiratory complex I through the NDUFA10 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.emory.edu [med.emory.edu]

- 17. biorxiv.org [biorxiv.org]

- 18. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. idtdna.com [idtdna.com]

- 22. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Intracellular cGMP concentration in rod photoreceptors is regulated by binding to high and moderate affinity cGMP binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxyguanosine 5'-Monophosphate: A Lynchpin in Purine Metabolism for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the role of 2'-Deoxyguanosine 5'-monophosphate (dGMP) in purine (B94841) metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, degradation, and regulatory networks governing dGMP, highlighting its critical position as a precursor for DNA synthesis and a node in cellular signaling. The guide further details relevant experimental protocols and presents key quantitative data to facilitate a deeper understanding and inform future research and therapeutic strategies.

Introduction to dGMP in Purine Metabolism

This compound (dGMP) is a deoxyguanosine phosphate (B84403) consisting of a guanine (B1146940) base attached to a deoxyribose sugar, which is in turn attached to a single phosphate group.[1][2] As a fundamental building block of DNA, the metabolism of dGMP is intricately linked to cell proliferation, genetic integrity, and various pathological states, including cancer and viral infections.[2][3] Understanding the pathways that govern dGMP levels is therefore of paramount importance for the development of novel therapeutic interventions.

Purine metabolism is broadly divided into two main arms: the de novo synthesis pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.[3][4][5] dGMP is a key intermediate in both the synthesis of deoxyguanosine triphosphate (dGTP) for DNA replication and in the catabolic pathways that lead to the excretion of purine waste products.[2][6]

Biosynthesis of dGMP

The generation of dGMP is a crucial step in providing the necessary precursors for DNA synthesis. This process occurs through two primary routes: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of purines is an energy-intensive process that assembles the purine ring from various small molecules, including amino acids, bicarbonate, and formate.[5] The pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a branch-point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2]

The conversion of IMP to GMP involves a two-step process:

-

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[7][8] IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine nucleotides and is a target for various antiviral, anticancer, and immunosuppressive drugs.[7][9][10]

-

GMP Synthetase (GMPS): GMPS then catalyzes the ATP-dependent amination of XMP to form GMP.

To become dGMP, the ribose sugar of GMP must be reduced to deoxyribose. This reduction occurs at the diphosphate (B83284) level. GMP is first phosphorylated to guanosine diphosphate (GDP) by guanylate kinase. Subsequently, ribonucleotide reductase (RNR) catalyzes the reduction of GDP to deoxyguanosine diphosphate (dGDP). Finally, dGDP is dephosphorylated to dGMP, or phosphorylated to dGTP for DNA synthesis.

Salvage Pathway

The salvage pathway is a less energy-consuming route that recycles purine bases (guanine) and nucleosides (deoxyguanosine) from the breakdown of nucleic acids or from dietary sources.[4][5] This pathway is particularly important in tissues with limited de novo synthesis capacity.

Key enzymes in the salvage pathway leading to dGMP include:

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP.[11]

-

Purine Nucleoside Phosphorylase (PNP): PNP reversibly cleaves the glycosidic bond of deoxyguanosine in the presence of inorganic phosphate to yield guanine and deoxyribose-1-phosphate.[12][13] The resulting guanine can then be utilized by HGPRT.

-

Deoxyguanosine Kinase (dGK): This enzyme directly phosphorylates deoxyguanosine to dGMP.

Role of dGMP in DNA Synthesis

dGMP is a direct precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the four deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[2][6] The phosphorylation of dGMP to dGDP is catalyzed by guanylate kinase (GK), and dGDP is subsequently phosphorylated to dGTP by nucleoside diphosphate kinase (NDPK).

The maintenance of balanced dNTP pools is critical for high-fidelity DNA synthesis. Imbalances can lead to increased mutation rates and genomic instability.[6]

Degradation of dGMP

Excess dGMP is catabolized to prevent its accumulation. This process involves a series of dephosphorylation and deamination steps. dGMP is first dephosphorylated by a 5'-nucleotidase to deoxyguanosine. Deoxyguanosine is then cleaved by purine nucleoside phosphorylase (PNP) into guanine and deoxyribose-1-phosphate. Guanine is subsequently deaminated by guanine deaminase to xanthine (B1682287), which is then oxidized by xanthine oxidase to uric acid for excretion in humans.

Regulation of dGMP Metabolism

The intricate network of dGMP synthesis and degradation is tightly regulated to maintain cellular homeostasis. Key regulatory mechanisms include feedback inhibition and allosteric control of enzymes.

-

Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step of the de novo purine synthesis pathway and is subject to feedback inhibition by purine ribonucleotides, including AMP and GMP.[4][9][10][14] This regulation ensures that the overall rate of purine synthesis is matched to cellular needs.

-

IMP Dehydrogenase (IMPDH): As the rate-limiting enzyme in GMP synthesis, IMPDH is a critical regulatory point. It is allosterically inhibited by guanine nucleotides, such as GTP and GDP, thereby controlling the flux of IMP towards the guanine nucleotide pool.[3][7][8][15]

-

Ribonucleotide Reductase (RNR): The activity of RNR is exquisitely regulated by allosteric mechanisms to ensure a balanced supply of all four dNTPs. The binding of different nucleotide effectors to its allosteric sites modulates its substrate specificity and overall activity.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in dGMP Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (units) | Organism/Source |

| IMP Dehydrogenase (Type I) | IMP | 18 | 1.5 s⁻¹ (kcat) | Human |

| NAD+ | 46 | Human | ||

| IMP Dehydrogenase (Type II) | IMP | 9.3 | 1.3 s⁻¹ (kcat) | Human |

| NAD+ | 32 | Human | ||

| Purine Nucleoside Phosphorylase | Inosine | 60 | Not specified | Human Erythrocytes[16] |

| Phosphate | 667 | Not specified | Human Erythrocytes[16] | |

| Hypoxanthine-Guanine | Guanine | Not specified | Not specified | Human |

| Phosphoribosyltransferase | Hypoxanthine | Not specified | Not specified | Human |

| Guanylate Kinase | GMP | Not specified | Not specified | Human |

Note: Comprehensive and directly comparable kinetic data is often context-dependent (e.g., pH, temperature, presence of cofactors) and can vary between studies. The values presented are indicative and sourced from available literature. Further specific investigation is recommended for precise experimental design.

Table 2: Intracellular Concentrations of Purine Nucleotides

| Metabolite | Concentration (nmol/million cells) | Cell Type | Condition |

| IMP | ~0.05 - 0.2 | HeLa | Purine-depleted |

| GMP | ~0.05 - 0.15 | HeLa | Purine-depleted |

| AMP | ~0.2 - 0.8 | HeLa | Purine-depleted |

| GDP | ~0.1 - 0.3 | HeLa | Purine-depleted |

| GTP | ~0.5 - 1.5 | HeLa | Purine-depleted |

| ADP | ~1.0 - 2.0 | HeLa | Purine-depleted |

| ATP | ~2.5 - 3.0 | HeLa | Purine-depleted[17] |

| 8-oxo-dGTP | 0.006 - 0.010 pmol/million cells | U2OS | Untreated/MTH1 knockdown[18] |

Note: Intracellular metabolite concentrations are highly dynamic and can vary significantly based on cell type, metabolic state, and culture conditions. The values provided are illustrative examples.

Experimental Protocols

Quantification of Intracellular dGMP by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular dGMP and other nucleotides using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To accurately measure the intracellular concentration of dGMP.

Methodology:

-

Cell Culture and Harvesting:

-

Culture cells of interest to the desired confluency.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

-

Metabolite Extraction:

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice to facilitate protein precipitation and metabolite extraction.

-

Centrifuge at high speed to pellet cell debris.

-

Carefully collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate HPLC column (e.g., a reversed-phase C18 or HILIC column).

-

Use a gradient elution program with appropriate mobile phases to separate the nucleotides.

-

Detect and quantify dGMP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.[1][19]

-

Guanylate Kinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of guanylate kinase.

Objective: To determine the enzymatic activity of guanylate kinase.

Principle: The production of ADP by guanylate kinase is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the guanylate kinase activity.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, phosphoenolpyruvate (B93156) (PEP), and NADH.

-

Add a surplus of the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

-

-

Assay Procedure:

-

Add the reaction mixture, ATP, and the sample containing guanylate kinase to a cuvette.

-

Initiate the reaction by adding the substrate, GMP.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of ADP production, which is equivalent to the guanylate kinase activity.

-

Metabolic Flux Analysis (MFA) of the Purine Salvage Pathway

This protocol provides an overview of using stable isotope tracers to measure the flux through the purine salvage pathway.

Objective: To quantify the rate of guanine incorporation into the nucleotide pool via the salvage pathway.

Methodology:

-

Isotope Labeling:

-

Culture cells in a medium containing a stable isotope-labeled precursor, such as ¹⁵N₅-guanine.[20]

-

Allow the cells to metabolize the labeled precursor for a defined period.

-

-

Metabolite Extraction and Analysis:

-

Harvest the cells and extract the intracellular metabolites as described in Protocol 7.1.

-

Analyze the extracts by LC-MS/MS to determine the isotopic enrichment in GMP, GDP, and GTP.

-

-

Flux Calculation:

-

Use computational modeling software (e.g., INCA, OpenMebius) to fit the isotopic labeling data to a metabolic model of the purine salvage pathway.[20]

-

The software calculates the metabolic fluxes that best explain the observed labeling patterns.

-

Clinical Relevance and Drug Development

The central role of dGMP metabolism in cell proliferation has made the enzymes in its synthetic pathways attractive targets for therapeutic intervention, particularly in oncology and virology.

-

IMP Dehydrogenase (IMPDH) Inhibitors: Drugs such as mycophenolic acid (MPA) and ribavirin (B1680618) inhibit IMPDH, leading to the depletion of guanine nucleotides and subsequent cytostatic or cytotoxic effects.[7][9][10] These are used as immunosuppressants and antiviral agents.

-

Guanylate Kinase (GK) as a Target: As a key enzyme in both de novo and salvage pathways, inhibiting guanylate kinase offers a strategy to completely shut down GDP and GTP production.[3] This makes it a promising target for the development of novel anticancer and antiviral drugs.

-

Purine Salvage Pathway in Cancer: Many cancer cells exhibit an increased reliance on the salvage pathway for nucleotide synthesis. Targeting enzymes like HGPRT is being explored as a therapeutic strategy.

The development of specific and potent inhibitors for these enzymes is an active area of research in drug discovery. The experimental protocols and data presented in this guide provide a foundation for the evaluation of such novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of the Soluble Guanylate Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 12. Properties of purine nucleoside phosphorylase (PNP) of mammalian and bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Purine nucleoside phosphorylase in erythrocytes: determination of optimum reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 19. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Critical Role of dGMP in Maintaining Mitochondrial DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) integrity is paramount for cellular energy production and overall cell health. The maintenance of a stable and correctly replicated mitochondrial genome relies on a consistent and balanced supply of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. Among these, deoxyguanosine monophosphate (dGMP) serves as a critical precursor to deoxyguanosine triphosphate (dGTP). This technical guide provides an in-depth exploration of the pivotal role of dGMP in mtDNA integrity, detailing its synthesis, the regulation of its downstream product dGTP, and the pathological consequences of imbalances in its metabolic pathway. We will delve into the molecular mechanisms of mtDNA depletion syndromes linked to dGMP synthesis, the therapeutic potential of nucleotide supplementation, and the intricate regulatory networks governing mitochondrial dNTP pools. This guide also offers detailed experimental protocols for the assessment of key parameters related to mtDNA integrity and dNTP metabolism, alongside visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Significance of Mitochondrial dNTP Pools

Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA) that encodes essential components of the oxidative phosphorylation (OXPHOS) system. Unlike nuclear DNA, mtDNA replication is not strictly tied to the cell cycle and occurs in post-mitotic cells to replace damaged molecules. This continuous replication demands a dedicated and well-regulated supply of dNTPs within the mitochondrial matrix.

The mitochondrial dNTP pool is physically distinct from the cytosolic pool and is maintained through two primary pathways: the de novo synthesis pathway, where dNTPs are synthesized from simpler precursors, and the salvage pathway, which recycles existing deoxynucleosides. The integrity of mtDNA is exquisitely sensitive to the balance and availability of these precursors. Imbalances in the mitochondrial dNTP pool can lead to increased mutation rates, mtDNA depletion, and ultimately, mitochondrial dysfunction, which is implicated in a wide range of human diseases.

This guide focuses on the crucial role of dGMP as a key intermediate in the synthesis of dGTP and its impact on mtDNA maintenance.

The Mitochondrial Purine (B94841) Salvage Pathway and the Central Role of dGMP